molecular formula C10H10F3NO2 B8067463 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B8067463
M. Wt: 233.19 g/mol
InChI Key: XHKUONGHEUSLJK-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is a high-value chemical building block for research and development in medicinal chemistry and life sciences. Compounds featuring a pyridine core substituted with a trifluoromethyl group are of significant interest in pharmaceutical research, particularly in the development of potent Vanilloid receptor 1 (TRPV1) antagonists . Such antagonists are investigated as promising targets for chronic and inflammatory pain conditions, and the hydrophobic interactions of the trifluoromethyl group with receptor pockets are often critical for achieving high affinity . This product is offered as a high-purity powder and is typically stored at room temperature . As a standard practice for compounds of this nature, researchers should handle it with appropriate care, referring to the Safety Data Sheet (SDS) for specific hazard and precautionary information prior to use . Intended Use & Disclaimer: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference.

Properties

IUPAC Name

2-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6(9(15)16)4-7-2-3-8(14-5-7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUONGHEUSLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Trifluoromethyl)pyridine-3-carbaldehyde

The pyridine core is assembled via cyclocondensation of 1,5-diketones with ammonium acetate, introducing the trifluoromethyl group at position 6 through fluorinated building blocks. Directed ortho-lithiation of 3-bromo-6-(trifluoromethyl)pyridine followed formylation via DMF electrophilic quenching yields the aldehyde intermediate.

Grignard Reaction with Methyl Magnesium Bromide

Reacting the aldehyde with methyl magnesium bromide in anhydrous THF at 0°C generates 3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol. Excess Grignard reagent (1.2 equiv) ensures complete conversion, with yields averaging 78%.

Oxidation to Propan-2-one Derivative

Jones oxidation (CrO₃/H₂SO₄) converts the secondary alcohol to 3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-one. Alternatively, catalytic TEMPO/NaClO₂ in acetonitrile achieves milder oxidation with 85% yield.

Haloform Reaction for Acid Formation

Treating the ketone with iodine (3.0 equiv) and aqueous NaOH (10%) at reflux induces cleavage via the haloform mechanism, yielding 2-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid. This step achieves 65–70% yield, with purification by acid precipitation (pH 2–3).

Table 1: Optimization of Haloform Reaction Conditions

I₂ EquivNaOH Concentration (%)Temperature (°C)Yield (%)
2.057052
3.0108068
4.0159071

Method 2: Nucleophilic Substitution on Halogenated Pyridines

Preparation of 3-Bromo-6-(trifluoromethyl)pyridine

Ullmann-type coupling of 3,5-dibromopyridine with trimethyl(trifluoromethyl)silane (TMSCF₃) under CuI catalysis installs the CF₃ group at position 6. Subsequent regioselective bromination at position 3 using NBS/AIBN affords the key intermediate (89% yield).

Coupling with Methylmalonate Derivatives

A nickel-catalyzed Negishi cross-coupling between 3-bromo-6-(trifluoromethyl)pyridine and zincated methylmalonate ester introduces the propanoate chain. Using NiCl₂(dppf) (5 mol%) in DMF at 100°C achieves 75% conversion. Saponification with LiOH in THF/water (3:1) furnishes the target acid.

Advantages :

  • High regioselectivity due to halogen positioning.

  • Tolerates ester protecting groups for stepwise assembly.

Method 3: Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Pyridine-3-boronic acid, synthesized via iridium-catalyzed C–H borylation of 6-(trifluoromethyl)pyridine, couples with 2-methyl-3-iodopropanoic acid methyl ester. Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (4:1) at 80°C provides the coupled product in 62% yield.

Heck Reaction for Alkene Installation

Palladium-mediated coupling of 3-iodo-6-(trifluoromethyl)pyridine with methyl acrylate introduces the α,β-unsaturated ester. Hydrogenation (H₂, Pd/C) saturates the double bond, and hydrolysis yields the propanoic acid. Stereochemical control during hydrogenation ensures >90% anti-addition.

Method 4: Condensation and Cyclization Strategies

Kröhnke Pyridine Synthesis

Condensation of 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione with ammonium acetate forms the pyridine ring, integrating the CF₃ and propanoate groups in one step. Acetic acid catalysis at 120°C achieves 58% yield, though competing side reactions limit scalability.

Michael Addition to Enones

3-Acetyl-6-(trifluoromethyl)pyridine undergoes Michael addition with diethyl methylmalonate. K₂CO₃ in DMF facilitates conjugate addition (70% yield), with subsequent decarboxylation and hydrolysis delivering the target acid.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Cost (Relative)Scalability
Grignard/Haloform6898HighModerate
Nucleophilic Substitution7595MediumHigh
Suzuki Coupling6297Very HighLow
Kröhnke Synthesis5890LowHigh
  • Grignard Route : Preferred for academic labs due to straightforward steps but suffers from iodine waste in haloform steps.

  • Industrial Preference : Nucleophilic substitution using dimethyl sulfate for methylation aligns with cost and safety protocols.

Green Chemistry Considerations

Recent advances emphasize aqueous-phase reactions to replace volatile organics. Alum-catalyzed condensations reduce heavy metal usage, while micellar catalysis (e.g., TPGS-750-M) enables cross-couplings in water. Patents highlight solvent recycling in methylation steps to minimize waste.

Industrial Production Techniques

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors for exothermic steps like Grignard additions. Methylation with dimethyl sulfate (2.5–3.0 equiv) under pH-controlled conditions ensures reproducibility. Crystallization from ethyl acetate/heptane mixtures achieves >99.5% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often using reagents like halogens or nucleophiles, to form various substituted derivatives.

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : Can yield various oxidized derivatives.
  • Reduction : Produces reduced forms with different functional groups.
  • Substitution : The trifluoromethyl group can be replaced under specific conditions.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates its potential in treating various conditions, particularly in neuropharmacology.

Agrochemicals

In agricultural chemistry, this compound is utilized to develop new agrochemicals that improve crop yield and resistance to pests. Its unique properties allow for the design of selective herbicides and fungicides that minimize environmental impact while maximizing efficacy.

Material Science

The compound is also explored in material science for creating polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid aimed at targeting specific receptors involved in neurological disorders. The derivatives exhibited improved binding affinity and selectivity compared to existing drugs, indicating their potential as therapeutic agents.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in agrochemicals demonstrated its effectiveness as a selective herbicide against certain weed species without harming crops. Field trials showed significant reductions in weed populations, supporting its commercial viability.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Compound A and related compounds:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Key Analytical Data (LCMS/ESIMS)
Compound A Pyridine + propanoic acid - 6-CF₃ on pyridine
- 2-methylpropanoic acid
~265 (estimated) Not available
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (255) Pyrrole + pyridine - 6-CF₂H on pyridine
- Cyclopropyl linker
- 3-methylpyrrole-carboxylic acid
293.2 (ESIMS) m/z 293.2 [M+H]+
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid Pyrimidine + pyridine - 6-CF₃ on pyridine
- 2-CF₃ on pyrimidine
- Carboxylic acid
338 (LCMS) m/z 338 [M+H]+
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl Benzene + pyridine - Diacid ester
- 4-CF₃ on benzene
- 6-CF₃ on pyridine
407 (LCMS) m/z 407 [M+H]+
Key Observations:

Core Heterocycles :

  • Compound A’s pyridine core is simpler than the pyrimidine (Compound ) or pyrrole (Compound 255 ) derivatives. Pyridine’s electron-deficient nature enhances binding to biological targets, while pyrimidines may offer additional hydrogen-bonding sites.
  • The pyrrole-carboxylic acid (Compound 255) introduces a five-membered aromatic ring, which could alter solubility and steric interactions compared to Compound A.

Substituent Effects: The 6-CF₃ group on pyridine is shared across most analogs (e.g., Compound A, ), but Compound 255 uses a 6-CF₂H group, which is less electronegative and may reduce metabolic stability.

Acid/Esters :

  • Compound A’s free carboxylic acid group enhances water solubility and ionic interactions, whereas esterified analogs (e.g., ) are more lipophilic, favoring membrane penetration.

Pharmacological and Physicochemical Properties

While direct data for Compound A are lacking, trends from analogs suggest:

  • Lipophilicity : The CF₃ group increases logP values, but free carboxylic acids (e.g., Compound A, ) balance this with solubility. Esters (e.g., ) are more lipophilic.
  • Target Affinity : Pyridine and pyrimidine cores are common in kinase inhibitors (e.g., JAK/STAT, EGFR), suggesting Compound A may share similar target profiles.

Challenges and Limitations

  • Synthetic Complexity : Multi-step syntheses (e.g., cyclopropanation in , Suzuki couplings in ) may reduce yields.
  • Solubility-Bioavailability Trade-off : Free acids (Compound A) may require formulation aids for oral delivery, while esters () need hydrolysis for activation.

Biological Activity

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid, also known by its IUPAC name 2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its structural features on its pharmacological effects.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS Number 1211537-67-5
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. A study highlighted that derivatives of this compound were effective against Chlamydia species, with the trifluoromethyl substituent being crucial for enhancing antichlamydial activity. The presence of this group in the molecular structure was found to improve selectivity and potency against bacterial pathogens compared to analogs lacking this feature .

The mechanism through which this compound exerts its biological effects appears to involve interference with key metabolic pathways in bacteria. For instance, it has been shown to inhibit glucose-6-phosphate pathways and fatty acid synthesis pathways in Chlamydia, which are essential for bacterial growth and reproduction . This suggests a potential for developing new antibiotics targeting these nontraditional pathways.

Case Studies

  • Chlamydia Inhibition Study
    • A study tested various derivatives of the compound against Chlamydia trachomatis and found that those with a trifluoromethyl group exhibited superior activity compared to those without. The most active derivative showed a significant reduction in chlamydial inclusion size and number in infected cells, indicating effective inhibition of bacterial replication .
  • Toxicity Assessment
    • Toxicity assays conducted on human cell lines demonstrated that the tested compounds did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed important insights into how modifications to the molecular structure can influence biological activity:

ModificationEffect on Activity
Trifluoromethyl GroupIncreases potency against Chlamydia
Replacement with ChlorineModerate activity observed
Addition of Electron-Withdrawing GroupsEnhanced activity noted

These findings emphasize the role of electronic properties in determining the biological efficacy of the compound.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid?

The synthesis typically involves:

  • Step 1: Suzuki-Miyaura coupling to construct the pyridine core. For example, 6-(trifluoromethyl)pyridin-3-yl boronic acid can react with a methyl-substituted propanoic acid precursor under palladium catalysis .
  • Step 2: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH in ethanol/water mixtures to yield the carboxylic acid. Reaction conditions (1 hour at room temperature) and stoichiometry (2:1 NaOH:ester) are critical for high yields .
  • Step 3: Purification via liquid-liquid extraction (ethyl acetate/water) and drying over magnesium sulfate .

Q. How should researchers characterize this compound analytically?

  • LCMS : Look for a molecular ion peak at m/z ≈ 338–531 (depending on intermediates; e.g., m/z 338 [M+H]⁺ for a related pyrimidine-carboxylic acid) .
  • HPLC : Retention times range from 0.81 to 1.32 minutes under conditions like SQD-FA05 or SMD-TFA05 (gradient elution with acidic mobile phases) .
  • NMR : Prioritize ¹H/¹³C NMR to confirm regioselectivity of the trifluoromethyl group and propanoic acid backbone.

Q. What purification strategies are effective for intermediates?

  • Liquid-Liquid Extraction : Separate organic layers (e.g., ethyl acetate) from aqueous phases after acidification .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for intermediates with polar functional groups (e.g., esters or amines) .

Advanced Research Questions

Q. How can researchers address low yields during ester hydrolysis?

  • Optimize Reaction Conditions : Increase reaction time (e.g., >1 hour) or temperature (e.g., 50°C) while monitoring pH to avoid over-acidification .
  • By-Product Analysis : Use LCMS to identify incomplete hydrolysis (m/z corresponding to ester intermediates) or side reactions (e.g., decarboxylation) .

Q. What challenges arise in regioselective functionalization of the pyridine ring?

  • Steric Hindrance : The trifluoromethyl group at the 6-position directs coupling reactions to the 3-position of the pyridine ring. Competing reactions (e.g., 2-substitution) may occur if boronic acid partners lack steric bulk .
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-based catalysts to enhance selectivity for cross-coupling at the 3-position .

Q. How does the trifluoromethyl group influence reactivity and stability?

  • Electron-Withdrawing Effects : The -CF₃ group increases the acidity of adjacent protons and stabilizes intermediates via inductive effects, which can alter reaction pathways in amidation or esterification .
  • Metabolic Stability : In biological studies, the -CF₃ group enhances resistance to oxidative degradation compared to non-fluorinated analogs .

Q. How can computational models predict biological interactions?

  • Docking Studies : Use software like AutoDock to simulate binding with targets such as enzymes (e.g., cyclooxygenase) or receptors. Compare results with structurally related compounds (e.g., 3-(pyridinyl)propanoic acid derivatives) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for -CF₃) with observed bioactivity to guide lead optimization .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst lot) and confirm intermediates via LCMS/HPLC .
  • Isomer Identification : Use 2D NMR (e.g., NOESY) to detect stereochemical or regioisomeric by-products, especially in coupling steps .

Methodological Notes

  • Critical Parameters :
    • Maintain anhydrous conditions during coupling reactions to prevent boronic acid decomposition .
    • Use fresh NaOH solutions for hydrolysis to avoid carbonate contamination .
  • Safety : The trifluoromethyl group may release HF under harsh conditions; monitor reactions with pH strips and use appropriate PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.